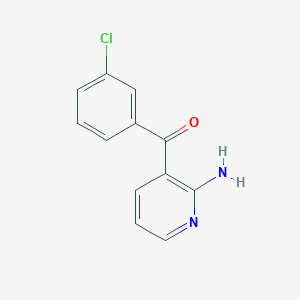
3-(3-Chlorobenzoyl)pyridin-2-amine
Übersicht
Beschreibung
3-(3-Chlorobenzoyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The molecular formula of this compound is C12H9ClN2O .
Synthesis Analysis
While specific synthesis methods for 3-(3-Chlorobenzoyl)pyridin-2-amine were not found, a related series of compounds were synthesized in a study . In this study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular weight of 3-(3-Chlorobenzoyl)pyridin-2-amine is 232.67 . The InChI code is 1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) .Physical And Chemical Properties Analysis
3-(3-Chlorobenzoyl)pyridin-2-amine is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Luminescence
Zhang et al. (2013) explored the self-assembly of AgX salts and bis(pyridyl) ligands, including derivatives similar to 3-(3-Chlorobenzoyl)pyridin-2-amine, to form helical silver(I) coordination polymers. These polymers displayed diverse cis-trans and trans-trans conformations, contributing to the construction of helical structures. Notably, the solid-state luminescent emission intensities of the perchlorate-containing complexes were stronger than those of nitrate-containing complexes at room temperature (Zhang et al., 2013).
Synthesis of Derivatives for Medicinal Chemistry
The synthesis of derivatives from cinnamic acid with thionyl chloride and pyridine has been a general procedure for preparing compounds like 3-chlorobenzo[b] thiophene-2-carbonyl chloride, which can be further converted to acids, esters, and amines. This method is significant for developing new compounds for medicinal chemistry applications (Wright & Brabander, 1971).
Polymer Synthesis and Metal Ion Adsorption
Belousova et al. (2001) reported the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine by condensing [3-(triethoxysilyl)propyl]amine with 2-aminopyridine. The resultant compound, upon hydrolytic copolycondensation, forms a cross-linked organosilicon copolymer with potential for adsorbing anionic chlorocomplexes of various metals like gold(III), platinum(IV), and palladium(II) (Belousova et al., 2001).
Catalysis in Organic Synthesis
Research by Chatani et al. (2001) demonstrated the utility of N-2-pyridynyl alkylamines, similar to 3-(3-Chlorobenzoyl)pyridin-2-amine, in catalytic reactions involving the cleavage of an sp(3) C-H bond adjacent to a nitrogen atom. These reactions are critical for forming coupling products with various alkenes, indicating the importance of such compounds in organic synthesis (Chatani et al., 2001).
Safety And Hazards
The safety information for 3-(3-Chlorobenzoyl)pyridin-2-amine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for 3-(3-Chlorobenzoyl)pyridin-2-amine were not found, a related compound was mentioned in a study seeking potent anti-tubercular agents . This suggests potential future research directions in the design and synthesis of novel substituted benzamide derivatives for their anti-tubercular activity .
Eigenschaften
IUPAC Name |
(2-aminopyridin-3-yl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-1-3-8(7-9)11(16)10-5-2-6-15-12(10)14/h1-7H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKIUJMHRCDZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorobenzoyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



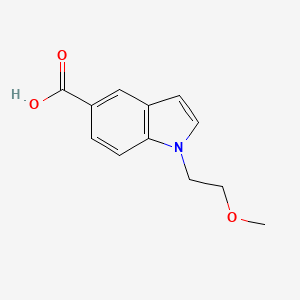
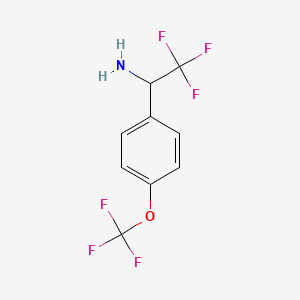
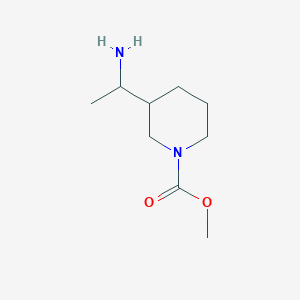
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

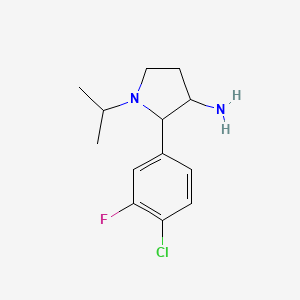
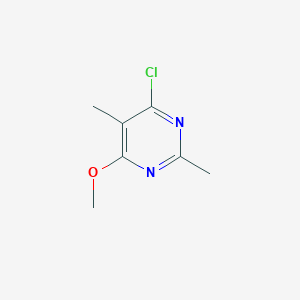
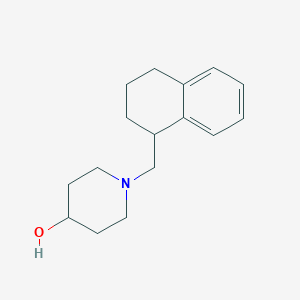
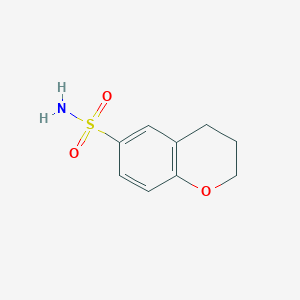
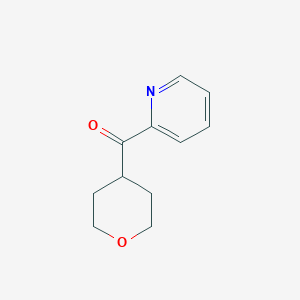
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
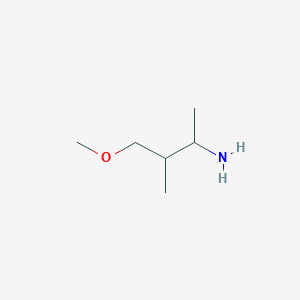
![[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine](/img/structure/B1426879.png)